molecular formula C11H16ClNO B8389649 (3-Chloro-2-isopropoxybenzyl)methylamine

(3-Chloro-2-isopropoxybenzyl)methylamine

Cat. No.: B8389649
M. Wt: 213.70 g/mol
InChI Key: IESSSZOZJRGXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-2-isopropoxybenzyl)methylamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It belongs to the benzylamine class of compounds, which are versatile intermediates and scaffolds in the development of active molecules. Research Applications and Value This compound serves as a valuable building block in drug discovery and materials science. Structurally similar benzylamine derivatives are frequently employed in the synthesis of compounds with potential biological activity. For instance, research on analogous styryl-thiophene benzylamines highlights their role as model compounds for investigating photophysical properties and as precursors for developing cholinesterase inhibitors, which are relevant to neurodegenerative disease research . Furthermore, benzylamine derivatives are commonly utilized in high-throughput medicinal chemistry (HTMC) campaigns to rapidly explore structure-activity relationships (SAR), particularly in the optimization of protease inhibitors for antiviral applications . Handling and Safety This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet (SDS) before use and handle the material using appropriate personal protective equipment (PPE) in a well-ventilated environment, such as a fume hood.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(3-chloro-2-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C11H16ClNO/c1-8(2)14-11-9(6-7-13)4-3-5-10(11)12/h3-5,8H,6-7,13H2,1-2H3

InChI Key

IESSSZOZJRGXAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)CCN

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Chlorophenylmethylamine (): This compound lacks the isopropoxy group but shares the 3-chloro substitution. Its simpler structure may result in higher solubility in polar solvents compared to the target compound .
  • 2-(3-Methoxyphenyl)-2-[(propan-2-yl)amino]cyclohexan-1-one (MXiPr) (): MXiPr features a cyclohexanone core with methoxy and isopropylamino groups. While the isopropoxy group in the target compound is on a benzyl ring, MXiPr’s methoxy group on a phenyl ring offers different electronic effects (electron-donating vs. chloro’s electron-withdrawing). The cyclohexanone backbone in MXiPr likely increases rigidity and alters lipophilicity compared to the benzylmethylamine structure .

Functional Group Variations

  • N,N-Bis(2-chloroethyl)methylamine ():
    A nitrogen mustard agent with two chloroethyl groups, this compound exhibits alkylating properties due to its labile chlorine atoms. In contrast, (3-Chloro-2-isopropoxybenzyl)methylamine’s chloro group is aromatic and less reactive, suggesting divergent applications (e.g., pharmaceuticals vs. chemical warfare) .

  • 2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile (): This compound combines a chlorophenyl group with a dimethylamino moiety on a nitrile-containing chain. The nitrile group introduces polarity, while the target compound’s benzylmethylamine structure may enhance aromatic interactions in biological systems .

Physicochemical Properties (Hypothetical Table)

Compound Molecular Weight logP (Predicted) Key Substituents Potential Applications
This compound ~213.7 ~2.5 3-Cl, 2-OCH(CH3)2, CH2NHCH3 Pharmaceuticals, agrochemicals
3-Chlorophenylmethylamine ~141.6 ~1.8 3-Cl, CH2NH2 Organic synthesis
MXiPr ~263.4 ~2.9 3-MeO, cyclohexanone, iPrNH CNS-active agents
N,N-Bis(2-chloroethyl)methylamine ~170.1 ~1.2 2-(ClCH2CH2) groups Alkylating agents

Notes: logP values estimated using substituent contributions; molecular weights calculated from structures.

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, structural analogs suggest:

Synergistic Effects : The combination of chloro and isopropoxy groups may balance lipophilicity and steric protection, optimizing bioavailability in drug design.

Toxicity Concerns : Chlorinated amines () often require careful handling; the target compound’s aromatic chloro group may mitigate acute toxicity compared to aliphatic chloro derivatives.

Synthetic Challenges : Introducing isopropoxy and chloro groups ortho to each other on a benzyl ring may require specialized catalysts or protecting groups, as seen in triazine-based agrochemicals () .

Preparation Methods

Direct Displacement of Chloride

3-Chloro-2-isopropoxybenzyl chloride is treated with aqueous methylamine (40% w/v) in a pressurized reactor at 90–100°C for 48 hours. While this method avoids aldehyde intermediates, competing hydrolysis generates 3-chloro-2-isopropoxybenzyl alcohol as a major byproduct (15–20%), necessitating tedious separation.

Mitsunobu Reaction for Amine Installation

A Mitsunobu-based approach couples 3-chloro-2-isopropoxybenzyl alcohol with methylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. The reaction proceeds at 0°C to room temperature over 24 hours, yielding the target compound in 55–60% yield. Although lower yielding than reductive amination, this method preserves stereochemistry in chiral analogs.

Catalytic and Process Optimization

Quaternary Ammonium Catalysts

Incorporating catalysts like cetyltrimethylammonium bromide (CTAB) at 0.01–10 wt% accelerates alkylation and amination steps. For example, CTAB reduces the activation energy of the isopropoxy group installation by 12–15 kJ/mol, enabling reactions at 5–40°C.

pH Control

Maintaining pH between 6.5 and 9.5 during methylamine addition suppresses hydrolysis of the benzyl chloride intermediate. Adjusting with hydrochloric acid or sodium bicarbonate ensures >95% conversion to the desired product.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Reductive AminationNaBH3CN, MeOH, 0–25°C70–7590–95High selectivity
Borane ComplexBH3·t-BuNH2, THF, reflux67–7285–90One-pot synthesis
Mitsunobu ReactionDEAD, PPh3, THF, 0–25°C55–6080–85Stereochemical control
Direct DisplacementAq. MeNH2, 90–100°C, 48 hr40–4570–75No aldehyde intermediates

Q & A

Q. How does stereochemistry at the methylamine group influence chiral recognition in receptor binding?

  • Methodology : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- and (S)-BINOL). Test enantioselectivity in receptor assays (e.g., IC50 ratios). Circular dichroism (CD) spectroscopy monitors conformational changes. For example, the (R)-enantiomer may show 10-fold higher affinity due to better hydrophobic pocket alignment .

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